molecular formula C7H6N2O2S B2510039 7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione CAS No. 128294-07-5

7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione

Cat. No.: B2510039
CAS No.: 128294-07-5
M. Wt: 182.2
InChI Key: INVNPUJICRQBLR-UHFFFAOYSA-N
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Description

7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .

Scientific Research Applications

7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione has several scientific research applications:

Safety and Hazards

The safety and hazards associated with “7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione” are not mentioned in the search results .

Future Directions

The future directions for the study and application of “7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione” are not specified in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which are then subjected to cyclization reactions to form the fused thiazolo[4,5-B]pyridine scaffold .

For example, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione is unique due to its specific substitution pattern, which can influence its pharmacological profile and reactivity. The presence of the methyl group at the 7-position and the dione functionality at the 2,5-positions contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

7-methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-3-2-4(10)8-6-5(3)12-7(11)9-6/h2H,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVNPUJICRQBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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